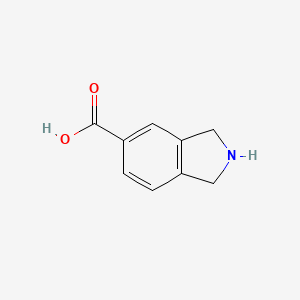

Isoindoline-5-carboxylic acid

Description

General Context of Isoindoline (B1297411) Scaffolds in Organic Chemistry

The isoindoline scaffold, a bicyclic framework where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, is a prominent heterocyclic motif in organic and medicinal chemistry. researchgate.netmdpi.com This structural unit is found in numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide range of biological activities. mdpi.comresearchgate.net The versatility of the isoindoline core allows for the creation of a diverse array of molecules with applications in pharmaceuticals and materials science. acs.org Derivatives of isoindoline are known to possess anti-inflammatory, antimicrobial, and anticancer properties, among others. researchgate.netontosight.aiontosight.ai

Structural Significance of Carboxylic Acid Functionality in Molecular Design

The carboxylic acid group (-COOH) is a crucial functional group in molecular design, particularly in the development of pharmaceuticals. numberanalytics.comnih.govlongdom.org Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist in an ionized state at physiological pH, significantly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comresearchgate.net The presence of a carboxylic acid can be a key determinant in the interaction between a drug and its biological target, often forming strong electrostatic interactions and hydrogen bonds. nih.govijacskros.com This functional group is a common feature in a vast number of marketed drugs across various therapeutic areas. nih.gov

Overview of Research Trajectories for Isoindoline-5-carboxylic Acid

Research involving this compound has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. Scientists have explored its application in creating novel derivatives with potential therapeutic properties, including anticancer and antimicrobial agents. The compound serves as a precursor for a variety of chemical reactions, such as oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups to the isoindoline ring. Furthermore, derivatives of this compound have been investigated as inhibitors of specific enzymes, such as heparanase, which is implicated in cancer metastasis and angiogenesis. nih.govresearchgate.net The ongoing research continues to uncover new applications for this compound and its derivatives in medicinal chemistry and materials science.

Physicochemical Properties of this compound and Related Compounds

Below is a table summarizing key physicochemical properties of this compound hydrochloride and some of its derivatives.

| Property | This compound hydrochloride | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | 2-Ethyl-1,3-dioxothis compound |

| CAS Number | 149353-72-0 bldpharm.com | 328549-49-1 epa.gov | 137247-85-9 nih.gov |

| Molecular Formula | C₉H₁₀ClNO₂ synquestlabs.com | C₁₅H₁₀N₂O₄ | C₁₁H₉NO₄ nih.gov |

| Molecular Weight | 199.63 g/mol synquestlabs.com | 282.25 g/mol | 219.19 g/mol nih.gov |

| Melting Point | Not available | 210 °C epa.gov | Not available |

| Boiling Point | Not available | 463-465 °C epa.gov | Not available |

| Water Solubility | Not available | 1.42e-3 g/L (Predicted) epa.gov | Not available |

| LogP (Octanol-Water Partition Coefficient) | Not available | 1.76 - 1.91 (Predicted) epa.gov | 1.2 (Predicted) nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the oxidation of a suitable precursor, such as 5-cyanoisoindoline, using an oxidizing agent like potassium permanganate (B83412) in an acidic medium. Another general strategy for creating the isoindoline ring system is through cyclization reactions starting from appropriate precursors. vulcanchem.com The specific synthetic route can be adapted to introduce various substituents onto the isoindoline core. ontosight.ai

Research Applications of this compound Derivatives

The core structure of this compound is a valuable starting point for the development of a wide range of biologically active molecules.

Inhibitors of Heparanase

A notable area of research has been the development of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives as potent and selective inhibitors of heparanase. nih.govresearchgate.net Heparanase is an enzyme that plays a role in cancer metastasis and the formation of new blood vessels (angiogenesis). researchgate.net Certain derivatives have shown significant inhibitory activity against heparanase, with high selectivity over other enzymes like human beta-glucuronidase, and have also demonstrated anti-angiogenic effects in studies. nih.govresearchgate.net

Precursors for Bioactive Molecules

This compound and its derivatives are widely used as intermediates in the synthesis of more complex bioactive compounds. The carboxylic acid functionality allows for further chemical modifications, such as the formation of amides, which are important in drug development. researchgate.netonlinepharmacytech.info For example, 3-oxoisoindoline-5-carboxamides have been synthesized and evaluated for their antioxidant activity. onlinepharmacytech.info The isoindolinone structure, a key feature of many of these derivatives, is present in several clinically used drugs for treating conditions like cancer and inflammation. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHWRKMSXVVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611458 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685084-08-6 | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Synthetic Routes to Isoindoline-5-carboxylic Acid Core

The foundational approaches to constructing the this compound scaffold often involve multi-step syntheses, cyclization reactions, and condensation strategies.

Multi-step Synthesis from Precursors

The construction of the this compound core frequently begins with readily available precursors, which are then elaborated through a sequence of chemical transformations. ontosight.aivulcanchem.com A common starting material is 1,2,4-benzenetricarboxylic acid or its anhydride (B1165640). sapub.orgsigmaaldrich.comchemicalbook.com For instance, the reaction of 1,2,4-benzenetricarboxylic anhydride with an appropriate amine can lead to the formation of an isoindoline-1,3-dione intermediate, which can then be further modified to yield the desired product. sapub.orgresearchgate.net

Another versatile precursor is 5-cyanoisoindoline, which can be oxidized to the corresponding carboxylic acid. One documented method involves the oxidation of 5-cyanoisoindoline using potassium permanganate (B83412) in an acidic medium at elevated temperatures. Similarly, derivatives of phthalic anhydride can serve as starting points for the synthesis.

These multi-step approaches, while often reliable, can sometimes be lengthy and may require purification at each stage to ensure the purity of the final product. youtube.com

Cyclization Reactions for Isoindoline (B1297411) Ring Formation

The formation of the heterocyclic isoindoline ring is a critical step in the synthesis of this compound and its derivatives. ontosight.aivulcanchem.com A variety of cyclization strategies have been employed to achieve this transformation.

Intramolecular cyclization is a prominent method. unipi.it For example, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for the synthesis of isoindolinones, which are closely related to isoindolines. nih.gov This method can proceed without the need for stoichiometric oxidants, using a Pd/C catalyst. nih.gov Another approach involves the intramolecular hydroamination of substrates like 2-alkenylphenylsulfonamides, catalyzed by a strong acid such as triflic acid, to yield the isoindoline ring with high efficiency. unipi.it

Reductive amination represents another powerful tool for isoindoline synthesis. researchgate.netrsc.orgworktribe.com This can involve a one-pot reaction where a suitable precursor, such as a dicarbonyl compound, reacts with an amine, followed by in situ reduction of the resulting imine to form the heterocyclic ring. masterorganicchemistry.com Catalytic systems based on aluminum chloride (AlCl₃) with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) have been shown to be effective for this transformation. researchgate.net

The following table summarizes some key cyclization strategies for isoindoline ring formation:

| Cyclization Strategy | Key Reagents/Catalysts | Precursor Type | Reference |

| Intramolecular Dehydrogenative Amidation | Pd/C | 2-benzyl-N-mesylbenzamides | nih.gov |

| Intramolecular Hydroamination | Triflic Acid | 2-alkenylphenylsulfonamides | unipi.it |

| Reductive Amination | AlCl₃, PMHS | 2-carboxybenzaldehyde and amines | researchgate.net |

Condensation Reactions for Scaffold Assembly

Condensation reactions provide an efficient means to assemble the core structure of this compound. smolecule.com The Pictet-Spengler reaction, a classic method for forming tetrahydroisoquinoline rings, has been adapted for the synthesis of isoindolines. jst.go.jpclockss.orgwikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org While highly effective for electron-rich aromatic systems, its application to less nucleophilic rings may require harsher conditions. wikipedia.org A modified Pictet-Spengler type reaction using an N-formyliminium ion has been developed to synthesize 1-arylisoindolines. clockss.org

The Ugi four-component reaction (U-4CR) and its variations, such as the Ugi-azide reaction, are powerful multicomponent reactions that can be utilized to generate complex molecules, including precursors to isoindoline systems, in a single step. researchgate.netmdpi.com These reactions bring together an aldehyde, an amine, an isocyanide, and a carboxylic acid (or an azide (B81097) source) to rapidly build molecular diversity. researchgate.netmdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, also offers a pathway to the isoindoline scaffold. unipi.it Intramolecular Diels-Alder reactions of appropriately substituted precursors can lead to the formation of the bicyclic system. unipi.itbeilstein-journals.org

Advanced Synthetic Approaches for this compound and its Derivatives

To address the challenges of efficiency and stereocontrol, more advanced synthetic methods have been developed for the preparation of this compound and its derivatives.

Protecting Group Strategies (e.g., Tert-butoxycarbonyl (Boc) Protection)

In the synthesis of complex molecules containing the this compound moiety, the use of protecting groups is often essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the isoindoline ring. organic-chemistry.orgalfa-chemistry.com

The Boc group is typically introduced by reacting the isoindoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protecting group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for selective deprotection at a desired stage of the synthesis. This strategy is particularly crucial in multi-step syntheses where other functional groups need to be manipulated without affecting the isoindoline nitrogen. ucl.ac.uk

Enantioselective Synthesis Techniques

The development of enantioselective methods to synthesize chiral isoindoline derivatives is of significant interest due to the prevalence of such structures in pharmacologically active compounds. chim.itresearchgate.netbeilstein-journals.orgmdpi.com These techniques aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer.

One major approach involves the use of chiral auxiliaries. chim.itacs.org A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral N-tert-butylsulfinyl-isoindolinones have been used as precursors for the asymmetric synthesis of 3-substituted isoindolinones via direct alkylation. acs.org

Catalytic asymmetric synthesis represents a more atom-economical approach. chim.itresearchgate.net This involves the use of a chiral catalyst, which can be a metal complex or an organocatalyst, to induce enantioselectivity. chim.it For instance, chiral phosphoric acid catalysts have been used in the enantioselective synthesis of isoindolinones from ortho-formyl-arylketones and anilines. researchgate.net Phase-transfer catalysis using chiral ammonium (B1175870) salts derived from cinchona alkaloids has also been successfully employed in the asymmetric Michael reaction of 3-substituted isoindolinones. beilstein-journals.orgmdpi.com These methods can provide access to enantioenriched isoindoline derivatives with high levels of stereocontrol. researchgate.netresearchgate.net

The following table highlights some enantioselective approaches for isoindoline synthesis:

| Enantioselective Technique | Key Feature | Example | Reference |

| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | Direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. | acs.org |

| Organocatalysis | Use of a small chiral organic molecule as the catalyst. | Chiral phosphoric acid catalyzed condensation. | researchgate.net |

| Phase-Transfer Catalysis | Use of a chiral catalyst to transfer a reactant between phases. | Asymmetric Michael reaction using chiral ammonium salts. | beilstein-journals.orgmdpi.com |

Catalytic Methodologies in Isoindoline Synthesis

Catalysis offers powerful and efficient pathways for constructing the isoindoline ring system, providing advantages in terms of yield, selectivity, and atom economy over classical methods.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of isoindolines and their derivatives, enabling a variety of bond-forming reactions. nih.govrsc.org A prominent strategy involves the intramolecular α-arylation of α-amino acid esters, where a slight modification of reaction conditions can selectively yield either isoindoline-1-carboxylic acid esters or their unsaturated isoindole counterparts. nih.gov Palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst for the dehydrogenative C(sp³)–H amidation to form isoindolinones, proceeding smoothly without the need for stoichiometric oxidants. researchgate.net

Further applications include the palladium-catalyzed asymmetric intramolecular allylic C–H amination, which constructs chiral isoindolines with high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org This method addresses the challenge of Lewis basic amines interfering with the catalyst by employing specific ligand systems. chinesechemsoc.org Additionally, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are employed to assemble complex isoindoline cores from halogenated precursors and boronic acid derivatives. This modular approach allows for the introduction of diverse substituents. Another method involves the carbonylative cyclization of o-halobenzoates with primary amines to produce isoindole-1,3-diones, which are related to the isoindoline core. acs.org

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Intramolecular α-Arylation | Pd(0) complex | Selectively synthesizes isoindoline-1-carboxylic acid esters. | nih.gov |

| Dehydrogenative C(sp³)–H Amidation | Pd/C | Heterogeneous catalysis; no stoichiometric oxidants required. | researchgate.net |

| Asymmetric Allylic C–H Amination | Palladium complex with chiral ligand | Produces chiral isoindolines with high yield and enantioselectivity. | chinesechemsoc.org |

| Suzuki-Miyaura Coupling | Palladium acetate, tri-o-methylphenylphosphine | Modular synthesis for complex, functionalized isoindolines. | |

| Carbonylative Cyclization | Palladium catalyst | One-step synthesis of isoindole-1,3-diones from o-halobenzoates. | acs.org |

C-H Activation Strategies

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing isoindolinones and related heterocycles. nih.gov This approach avoids the pre-functionalization of starting materials, streamlining the synthetic process. rsc.org Transition metals like rhodium, ruthenium, and cobalt are frequently employed to catalyze these transformations. nih.govrsc.orgorganic-chemistry.org

Rhodium catalysts, such as [{RhCl2Cp*}2], have been used for the annulation of N-benzoylsulfonamides with olefins and diazoacetate to generate a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones. nih.gov Ruthenium-catalyzed methods often involve the merger of C–H activation with the strain-release of 1,2-oxazetidines, enabling the synthesis of structurally diverse isoindolinones from readily available benzoic acids. organic-chemistry.org This strategy eliminates the need for harsh oxidants and high temperatures. organic-chemistry.org

Cobalt-catalyzed C–H/N–H annulation of benzamides with alkenes has been successfully performed in green solvents like polyethylene (B3416737) glycol (PEG-400), highlighting a move towards more sustainable synthetic protocols. rsc.org These strategies demonstrate broad functional group tolerance and provide versatile access to substituted isoindolinones. nih.govrsc.orgorganic-chemistry.org

| Metal Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Rhodium | Annulation of N-benzoylsulfonamides with olefins | Broad compatibility with terminal and internal olefins. | nih.gov |

| Ruthenium | C-H activation merged with strain-release of 1,2-oxazetidines | Avoids harsh oxidants; high functional group tolerance. | organic-chemistry.org |

| Palladium | Asymmetric intramolecular allylic C–H amination | Provides enantioenriched isoindolines with high efficiency. | chinesechemsoc.org |

| Cobalt | C–H/N–H annulation of benzamides with alkenes | Utilizes earth-abundant metal; effective in green solvents. | rsc.org |

Asymmetric Catalysis Scaffolds

The development of asymmetric catalytic methods is crucial for accessing enantioenriched isoindoline derivatives, which are important for pharmaceutical applications. chim.itscispace.com These methods utilize chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of the product. chim.it

Transition metal catalysis, particularly with palladium, rhodium, iridium, and copper complexes, has been widely explored. scispace.com For instance, palladium-catalyzed asymmetric allylic C–H amination provides a direct route to chiral isoindolines. chinesechemsoc.org Organocatalysis presents a complementary approach, using small organic molecules to induce chirality. scispace.com Bifunctional chiral ammonium salts have been investigated as phase-transfer catalysts in the asymmetric cascade synthesis of key isoindolinone building blocks, achieving high enantiomeric purity (95% ee). beilstein-journals.org Similarly, Takemoto's neutral bifunctional organocatalyst has been effective in the asymmetric aza-Mannich/lactamization reaction of α-amido sulfones to produce 3-substituted isoindolinones with high enantioselectivity. mdpi.com These organocatalytic systems are often crucial for promoting the cyclization step in addition to establishing the stereocenter. mdpi.com

Process Intensification Techniques for Scalable Production

For the industrial-scale production of this compound and its analogs, process intensification (PI) techniques are being explored to enhance efficiency, safety, and sustainability. mdpi.comresearchgate.net PI aims to create smaller, cleaner, and more energy-efficient processes by redesigning reactors and integrating multiple operations. researchgate.netosf.io

A key PI strategy is the shift from traditional batch processing to continuous flow manufacturing. mdpi.comsmolecule.com Continuous flow systems, often utilizing microreactors, offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. smolecule.comunito.it This leads to improved yields (80-95%), reduced reaction times, and enhanced safety by minimizing the volume of hazardous materials at any given time. osf.iosmolecule.com These systems can be automated for real-time monitoring and control, further optimizing production. osf.iosmolecule.com

Other enabling technologies for process intensification include the use of alternative energy sources like microwaves and ultrasound (sonochemistry), which can accelerate reactions and improve energy efficiency. mdpi.comunito.it The integration of these advanced technologies is critical for overcoming the challenges of scaling up complex chemical syntheses from the lab to an industrial setting. osf.iohuarenscience.com

Purification and Isolation Protocols for this compound and its Analogs

Effective purification and isolation are critical steps to obtain high-purity this compound, suitable for research and pharmaceutical applications. The choice of method depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale purification, recrystallization and chromatography are the most common techniques. Recrystallization using mixed solvent systems, such as dimethylformamide (DMF) and acetic acid, can effectively remove unreacted starting materials. When dealing with impurities that have similar polarity to the product, flash chromatography on a silica (B1680970) gel column is the preferred method. researchgate.net

A widely used protocol for isolation involves converting the final compound into its hydrochloride salt. The free base of this compound is dissolved in a suitable solvent like ethanol (B145695) and treated with hydrochloric acid, causing the hydrochloride salt to precipitate out of the solution with high purity (>90%).

For larger, industrial-scale production, traditional column chromatography can be inefficient and costly. huarenscience.com Therefore, more advanced and scalable purification strategies are employed. These can include techniques like simulated moving bed (SMB) chromatography and solid-phase extraction (SPE), which are designed for continuous processing and can streamline purification steps while reducing solvent consumption. huarenscience.com

| Method | Scale | Description | Reference |

|---|---|---|---|

| Recrystallization | Laboratory | Uses mixed solvents (e.g., DMF/acetic acid) to remove impurities. | |

| Flash Chromatography | Laboratory | Separates compounds based on polarity using a silica gel column. | researchgate.net |

| Hydrochloride Salt Formation | Laboratory/Industrial | Precipitation of the hydrochloride salt from a solution (e.g., ethanol) to achieve high purity. | |

| Simulated Moving Bed (SMB) Chromatography | Industrial | A continuous chromatographic process for large-scale separation. | huarenscience.com |

| Solid-Phase Extraction (SPE) | Industrial | Used to streamline purification and reduce solvent usage. | huarenscience.com |

Chemical Reactivity and Transformations

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into various derivatives, such as amides and esters. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physicochemical properties and biological activity.

The conversion of the carboxylic acid group of isoindoline-5-carboxylic acid into an amide is a key transformation for creating analogues with diverse biological properties. This reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is usually activated to facilitate the reaction.

Common methods for amide bond formation that can be applied to this compound include:

Use of Coupling Reagents: A wide array of coupling reagents can be employed to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. The direct conversion of a carboxylic acid to an amide is challenging because amines tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. gcwgandhinagar.com DCC facilitates the reaction by making the hydroxyl group of the carboxylic acid a better leaving group. gcwgandhinagar.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isoindoline-5-carbonyl chloride is then reacted with an amine to form the corresponding amide. This is a common laboratory method for preparing amides. google.com The reaction is often carried out in the presence of a base to neutralize the HCl produced. google.com

Titanium(IV) Chloride Mediated Amidation: A one-pot condensation of carboxylic acids and amines can be achieved using titanium(IV) chloride (TiCl₄) in pyridine. researchgate.net This method has been shown to be effective for a wide range of substrates, providing the corresponding amides in moderate to excellent yields. researchgate.net

Boron-based Reagents: Reagents such as B(OCH₂CF₃)₃ have been developed for the direct amidation of various carboxylic acids with a broad range of amines. nih.gov This method often allows for simple purification without the need for aqueous workup or chromatography. nih.gov

The general scheme for the amide bond formation of this compound is presented below:

Figure 1: General scheme for the formation of isoindoline-5-carboxamides.

Figure 1: General scheme for the formation of isoindoline-5-carboxamides.Table 1: Common Reagents for Amide Bond Formation

| Reagent/Method | Description | Reference |

| Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent that activates the carboxylic acid. | gcwgandhinagar.com |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride. | google.com |

| Titanium(IV) Chloride (TiCl₄) | Mediates the direct condensation of carboxylic acids and amines. | researchgate.net |

| B(OCH₂CF₃)₃ | A boron-based reagent for direct amidation. | nih.gov |

Esterification of the carboxylic acid group in this compound is another important functional group interconversion. Esters are often used as protecting groups for carboxylic acids or to modulate the lipophilicity and pharmacokinetic properties of a molecule.

The most common method for the preparation of esters from carboxylic acids is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ksu.edu.saresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. ksu.edu.sa

The general mechanism for the Fischer esterification of this compound is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. mdpi.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. ksu.edu.sa

Proton transfer from the attacking alcohol to one of the hydroxyl groups. mdpi.com

Elimination of water as a leaving group to form a protonated ester. ksu.edu.sa

Deprotonation to yield the final ester product and regenerate the acid catalyst. mdpi.com

Figure 2: General scheme for the Fischer esterification of this compound.

Figure 2: General scheme for the Fischer esterification of this compound.Alternatively, active esters of this compound can be prepared. These are more reactive than the carboxylic acid itself and can be used to form other esters or amides. For instance, p-nitrophenyl or N-hydroxysuccinimidyl esters can be synthesized, often via the corresponding acyl chloride. nih.gov

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a possible transformation for esters derived from this compound, typically catalyzed by an acid or a base.

Table 2: Key Aspects of Esterification of this compound

| Process | Description | Key Features | Reference |

| Fischer Esterification | Reaction with an alcohol in the presence of a strong acid catalyst. | Reversible reaction; often requires excess alcohol or removal of water. | ksu.edu.saresearchgate.net |

| Active Ester Formation | Conversion to a more reactive ester (e.g., p-nitrophenyl ester). | Useful for subsequent reactions to form other esters or amides. | nih.gov |

Reactions Involving the Isoindoline (B1297411) Core

The isoindoline ring system, being a reduced form of isoindole, has its own characteristic reactivity. nih.gov The benzene (B151609) ring can undergo substitution reactions, while the pyrrolidine (B122466) part of the structure can be susceptible to oxidation and reduction.

The benzene ring of the isoindoline core is generally susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of these reactions are influenced by the substituents present on the ring. The isoindoline moiety itself, specifically the nitrogen atom, can influence the electron density of the aromatic ring. In isoindoles, the carbons of the pyrrole (B145914) ring are partially negatively charged, making them reactive towards electrophiles. ksu.edu.sa

Nucleophilic aromatic substitution on the benzene ring of isoindoline is less common and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. libretexts.orglibretexts.org The reaction proceeds through a Meisenheimer complex intermediate. libretexts.org For a nucleophile to react with an aryl halide, the aromatic ring needs to be activated by electron-withdrawing substituents, usually in the ortho or para positions to the leaving group. libretexts.org

The isoindoline core can undergo both oxidation and reduction reactions.

Oxidation: The pyrrolidine ring of the isoindoline system can be oxidized. A common oxidation reaction is the conversion of an isoindoline to an isoindolinone (a lactam). nih.govorganic-chemistry.org This involves the oxidation of one of the benzylic methylene (B1212753) groups to a carbonyl group. Various oxidizing agents can be employed for this transformation. The formal oxidation of the isoindoline core leads to the aromatic isoindole system, although isoindoles themselves are often unstable unless appropriately substituted. nih.gov

The carboxylic acid group is generally resistant to further oxidation under mild conditions as it is already in a high oxidation state.

Reduction: The isoindoline ring is the fully reduced form of isoindole and is therefore generally stable to further reduction under standard catalytic hydrogenation conditions. However, the carboxylic acid group can be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. chemguide.co.ukstackexchange.commasterorganicchemistry.com This reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce carboxylic acids. masterorganicchemistry.com

Therefore, the reduction of this compound with LiAlH₄ would be expected to yield (isoindolin-5-yl)methanol. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup. chemguide.co.ukmasterorganicchemistry.com

Table 3: Summary of Oxidation and Reduction of this compound

| Reaction | Moiety Involved | Expected Product | Reagents | Reference |

| Oxidation | Isoindoline Core | Isoindolinone-5-carboxylic acid | Various oxidizing agents | nih.govorganic-chemistry.org |

| Reduction | Carboxylic Acid | (Isoindolin-5-yl)methanol | LiAlH₄ | chemguide.co.ukstackexchange.commasterorganicchemistry.com |

Isomerism in substituted isoindolines can arise from the presence of stereocenters. For instance, 1-substituted isoindolines are chiral and can exist as a pair of enantiomers. wikipedia.org While the parent this compound is achiral, derivatives with substituents at positions 1 or 3 of the isoindoline ring would be chiral.

In the broader context of related indole (B1671886) derivatives, isomerization of certain functional groups has been observed. For example, studies on N-substituted indole-3-carboxaldehyde (B46971) oximes have shown isomerization between syn and anti isomers under acidic conditions. researchgate.net

For this compound itself, tautomerism, as seen in the parent isoindole (2H-isoindole being the predominant tautomer), is not a factor due to the saturated nature of the pyrrolidine ring. wikipedia.org However, the potential for atropisomerism could exist in sterically hindered derivatives where rotation around a single bond is restricted.

Mechanistic Investigations of Chemical Transformations

The mechanisms of chemical transformations involving this compound and related structures have been elucidated through both experimental studies and computational methods, particularly Density Functional Theory (DFT). nih.govtandfonline.com

The mechanism of Fischer esterification of the carboxylic acid group is a well-established, multi-step process involving acid catalysis. chemguide.co.ukbyjus.com

Protonation: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.combyjus.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbon-oxygen double bond. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester product. masterorganicchemistry.combyjus.com DFT calculations have further refined this model, suggesting that in some cases, the protonation of the hydroxyl-oxygen generates a highly reactive acylium ion, which then spontaneously reacts with alcohol molecules. rsc.org

DFT studies have also provided insight into the reactivity of the isoindoline ring itself. For example, the mechanism of palladium-catalyzed hydrogenation and dehydrogenation of isoindoline has been investigated. nih.gov These calculations revealed that the reaction is initiated by the oxidative insertion of the Palladium(0) catalyst into an aliphatic C-H bond of the five-membered ring. This is followed by β-hydride elimination to form an isoindole intermediate, which can then undergo further hydrogenation on the benzene moiety. nih.gov

Furthermore, the mechanism of aroylation reactions on related isoindoline-1,3-dione structures has been explored using DFT. tandfonline.comresearchgate.net These studies calculated the transition states and activation energies for the reaction, identifying the rate-determining step. For the coupling reaction between phthalimide (B116566) and aroyl chloride, the C-C bond formation between the benzoyl cation and the phthalimide was found to be the rate-determining step, with a calculated activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. tandfonline.com

Key findings from mechanistic investigations are summarized in the table below.

| Transformation | Method of Investigation | Key Mechanistic Finding |

| Fischer Esterification | Experimental & DFT Calculation | Proceeds via an acid-catalyzed, multi-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comrsc.org |

| Pd-Catalyzed Hydrogenation | DFT Calculation | Initiated by oxidative insertion of Pd(0) into an aliphatic C-H bond, followed by β-hydride elimination. nih.gov |

| Aroylation of Phthalimide | DFT Calculation | The rate-determining step is the C-C bond formation between the benzoyl cation and the phthalimide anion. tandfonline.com |

Derivative Chemistry and Structure Activity Relationship Sar Studies

Synthesis of Substituted Isoindoline-5-carboxylic Acid Derivatives

The synthesis of derivatives of this compound can be broadly categorized into the introduction of substituents at the nitrogen atom (N-substitution) and on the isoindoline (B1297411) ring system itself (ring-substitution).

While direct synthetic routes for N-substituted isoindoline-5-carboxylic acids are not extensively detailed in publicly available research, the synthesis of closely related N-substituted isoindoline-1,3-dione-5-carboxamides provides valuable insights. A library of 1,3-dioxoisoindoline-5-carboxamides has been designed and synthesized. The general synthetic approach involves the reaction of a primary amine with trimellitic anhydride (B1165640) to form the corresponding phthalimide (B116566), followed by amidation of the carboxylic acid group.

Specific methodologies for the direct ring-substitution of this compound are not well-documented in the current body of scientific literature. However, general principles of aromatic substitution can be applied to precursor molecules to introduce substituents onto the benzene (B151609) ring of the isoindoline core before or after the formation of the heterocyclic ring. The positions and types of these substituents can significantly influence the electronic properties and steric profile of the molecule.

Chemical Characterization of Derivative Properties

The introduction of different functional groups onto the this compound scaffold directly impacts its molecular properties and interactions.

The nature of substituents on the isoindoline ring system dictates the types of intermolecular interactions the molecule can engage in. For instance, the presence of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic moieties will influence how the derivative interacts with biological targets such as proteins and enzymes.

Computational studies, including Density Functional Theory (DFT), can be employed to investigate the molecular and electronic properties of these derivatives. Such studies can provide insights into the molecule's reactivity, stability, and the nature of its bonding, helping to understand how different substituents modulate these characteristics. Quantum-mechanics-based DFT studies have been used to investigate the molecular and electronic properties of related isoindoline-1,3-dione derivatives, revealing details about their reactivities and the nature of their chemical bonds. researchgate.net

Structure-Activity Relationship (SAR) Methodologies for Chemical Function

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery and development. Various methodologies are employed to elucidate the SAR of this compound derivatives.

Systematic modifications of the this compound scaffold are performed to probe the impact of different substituents on a specific biological activity. For instance, in the development of inhibitors for a particular enzyme, different functional groups can be introduced at various positions of the molecule to identify which substitutions enhance or diminish its inhibitory potency.

For closely related structures like isoindolinone and other carboxylic acid-based inhibitors, SAR studies have shown that modifications to different parts of the molecule, such as the core scaffold, linkers, and substituent groups, can significantly affect their biological activity. acs.org These studies often involve synthesizing a series of analogs and evaluating their activity in biological assays.

Interactive Data Table: Hypothetical SAR Data for Isoindoline-5-carboxamide (B590507) Derivatives

Below is a hypothetical interactive table illustrating how SAR data for a series of isoindoline-5-carboxamide derivatives might be presented. This data is for illustrative purposes only and is not based on actual experimental results.

| Derivative | R1-Substituent (at N-position) | R2-Substituent (on Ring) | Biological Activity (IC50, µM) |

| 1 | Methyl | H | 10.5 |

| 2 | Ethyl | H | 8.2 |

| 3 | Phenyl | H | 5.1 |

| 4 | 4-Chlorophenyl | H | 2.3 |

| 5 | Methyl | 6-Fluoro | 9.8 |

| 6 | Phenyl | 6-Fluoro | 3.7 |

This table allows for the interactive exploration of how different substituents at the R1 and R2 positions could hypothetically influence the biological activity of the compounds.

Design Principles for Modulating Chemical Functionality

The chemical functionality of this compound can be systematically altered at several key positions to modulate its interaction with biological targets. The primary points for derivatization include the isoindoline nitrogen, the carboxylic acid group, and the aromatic ring.

Modification of the Isoindoline Nitrogen: The secondary amine of the isoindoline ring is a common site for substitution. Alkylation, acylation, or incorporation into a larger ring system can significantly impact the molecule's polarity, lipophilicity, and steric bulk. These changes, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is a critical functional group that often participates in key hydrogen bonding interactions with biological targets. biorxiv.org It can be converted into a variety of derivatives, such as esters and amides, to alter its pharmacokinetic and pharmacodynamic properties. Esterification can serve as a prodrug strategy to improve oral bioavailability, while amide formation allows for the introduction of diverse substituents that can explore additional binding pockets within a target protein. biorxiv.org The complete replacement of the carboxylic acid with bioisosteres, such as tetrazoles, can also be a viable strategy to enhance metabolic stability or alter the acidity of the molecule. acs.org

Substitution on the Aromatic Ring: The benzene ring of the isoindoline scaffold provides a template for substitution with various functional groups. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, which can be crucial for its biological activity. Furthermore, the addition of substituents can provide new interaction points with the target protein, potentially leading to increased potency and selectivity.

Ligand Design and Optimization Strategies

The rational design and optimization of ligands based on the this compound scaffold is a multi-faceted process that integrates computational modeling with synthetic chemistry and biological evaluation. A key strategy involves the use of pharmacophore models to identify the essential structural features required for biological activity.

A notable example of ligand design and optimization can be seen in the development of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. In this study, a library of compounds was designed based on a pharmacophore model, leading to the identification of potent inhibitors. The structure-activity relationship (SAR) of these compounds revealed several key insights:

The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic substituents were generally favored.

The position and nature of substituents on the terminal aromatic ring significantly influence potency. For instance, in a series of N-benzyl derivatives, the presence of a substituent at the 4-position of the benzyl (B1604629) ring was found to be important.

The following interactive data table summarizes the structure-activity relationship of a selection of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers.

| Compound ID | R Group (Substituent on Amide Nitrogen) | IC50 (µM) |

| 4a | Benzyl | 1.5 |

| 4d | 4-Fluorobenzyl | 0.93 |

| 4h | 4-(Trifluoromethyl)benzyl | 1.2 |

| 4n | 2-Phenylethyl | 0.96 |

| 4p | 3-Phenylpropyl | 1.8 |

The data indicates that a 4-fluorobenzyl substituent (compound 4d ) and a 2-phenylethyl substituent (compound 4n ) on the amide nitrogen resulted in the most potent T-type calcium channel blocking activity in this series. These findings underscore the importance of systematic structural modifications in optimizing the biological activity of this compound derivatives. Further optimization could involve exploring a wider range of substituents and employing computational docking studies to better understand the binding interactions at the molecular level.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of isoindoline-5-carboxylic acid. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments offer comprehensive insights into the chemical environment of each nucleus.

¹H NMR Spectral Analysis

The proton NMR spectrum of isoindoline (B1297411) derivatives provides key information about the number of different types of protons and their neighboring environments. In derivatives of isoindoline-1,3-dione, the aromatic protons of the trimellitimido ring typically appear in the downfield region, for instance, between δ 8.45-8.06 ppm. researchgate.net The specific chemical shifts and coupling constants are influenced by the substituents on the isoindoline ring and the nitrogen atom. For example, in 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione, the aromatic protons appear as multiplets in the range of δ 7.91-7.75 ppm. rsc.org

Detailed ¹H NMR data for a representative isoindoline derivative is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.91-7.86 | m | |

| Aromatic-H | 7.79-7.75 | m | |

| Phenyl-H | 7.52-7.50 | m | |

| Phenyl-H | 7.43-7.36 | m | |

| Methine-H | 7.22 | d | 46.8 |

| Table 1: ¹H NMR data for 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione in CDCl₃. rsc.org |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the isoindoline-1,3-dione moiety are typically observed at the downfield end of the spectrum. For carboxylic acids, the carboxyl carbon atom absorbs in the range of 165 to 185 ppm. pressbooks.pub In 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione, the carbonyl carbon signal appears at δ 186.2 ppm, while the aromatic carbons resonate between δ 124.0 and 134.8 ppm. rsc.org

A representative ¹³C NMR data table is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 186.2 |

| Aromatic-C | 134.8 |

| Aromatic-C | 131.6 |

| Phenyl-C | 129.1 |

| Phenyl-C | 128.4 |

| Phenyl-C | 125.4 |

| Phenyl-C | 125.3 |

| Aromatic-C | 124.0 |

| Methine-C | 88.4 (d, J = 204.0 Hz) |

| Table 2: ¹³C NMR data for 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione in CDCl₃. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY, DEPT, NOEDIF)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the complete molecular structure, including stereochemistry. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques establish one-bond correlations between protons and their directly attached carbons (¹H-¹³C). sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is essential for determining stereochemistry and conformation. researchgate.netyoutube.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups. researchgate.net

NOEDIF (NOE Difference Spectroscopy) : This is a one-dimensional experiment that can also be used to identify spatially close protons.

The application of these techniques allows for a comprehensive structural elucidation of complex isoindoline derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in the identification of unknown compounds or the confirmation of a synthesized product. For example, the calculated exact mass for C₁₅H₁₀FNO₂ is 255.0696, and the experimentally found mass was 255.0698, confirming the elemental composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ekb.eg This technique is widely used for the analysis of complex mixtures and for the quantification of specific compounds in various matrices. researchgate.netnih.gov In the analysis of carboxylic acids, LC-MS is particularly useful as it can handle these polar compounds, which can be challenging for other methods. nih.gov Derivatization is sometimes employed to improve the chromatographic retention and mass spectrometric response of carboxylic acids. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound is distinguished by absorption bands corresponding to its primary functional groups: the carboxylic acid, the secondary amine of the isoindoline ring, and the aromatic ring.

The carboxylic acid group presents several characteristic bands. The most notable is the O–H stretching vibration, which appears as a very broad and intense band in the 3300-2500 cm⁻¹ region. orgchemboulder.com This significant broadening is a result of strong intermolecular hydrogen bonding, where molecules typically form dimeric structures. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching bands from the aromatic and aliphatic parts of the molecule, which typically appear between 3100-2850 cm⁻¹. vscht.cz The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found in the 1760-1690 cm⁻¹ range. orgchemboulder.comlibretexts.org The position of this band can be influenced by factors such as hydrogen bonding and conjugation with the aromatic ring. libretexts.org Additionally, the C–O stretching vibration is visible between 1320-1210 cm⁻¹, while O–H bending vibrations can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.comlibretexts.org

The isoindoline ring contributes its own distinct signals. The N–H stretching vibration of the secondary amine typically appears as a moderate band in the 3500-3300 cm⁻¹ region. vscht.cz The aromatic portion of the molecule is characterized by C=C stretching vibrations within the ring, which are found in the 1680-1640 cm⁻¹ range, and C–H stretching vibrations just above 3000 cm⁻¹. vscht.cz

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Strong, Very Broad |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Moderate |

| Aromatic/Aliphatic (C-H) | Stretch | 3100 - 2850 | Sharp, Medium |

| Carboxylic Acid (C=O) | Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1680 - 1640 | Moderate |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid (O-H) | Bend | 1440 - 1395 | Moderate |

Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy for Aqueous Solutions

Analyzing samples in aqueous solutions using traditional transmission IR spectroscopy is challenging due to the strong absorption of infrared radiation by water, which can obscure the signals from the solute. nih.gov Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is a powerful alternative that overcomes this limitation. nih.gov

In the ATR technique, the IR beam is directed into a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. researchgate.net Because the path length of the evanescent wave is very short, the interference from water is significantly minimized, allowing for the clear detection of solute vibrations. nih.gov This makes ATR-IR an ideal method for studying this compound in aqueous media, enabling the analysis of its structure and intermolecular interactions in a biologically relevant solvent. The technique can be used to monitor reactions, such as the interaction of indole (B1671886) derivatives with other molecules, directly in solution. nih.gov

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular structure and packing.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The diffraction pattern produced is then analyzed to construct a three-dimensional electron density map, from which the exact positions of the atoms can be determined. mdpi.com

For this compound, an SC-XRD analysis would provide:

Unambiguous molecular structure: Confirming the connectivity of all atoms.

Precise geometric parameters: Including bond lengths, bond angles, and torsional angles. mdpi.com

Conformational details: Revealing the puckering of the isoindoline ring and the orientation of the carboxylic acid group relative to the bicyclic system.

Supramolecular architecture: Elucidating the arrangement of molecules in the crystal lattice and identifying key intermolecular interactions, such as hydrogen bonds between the carboxylic acid and amine groups, which dictate the crystal packing. eurjchem.comresearchgate.net

The results of an SC-XRD experiment are typically presented as a set of crystallographic data, as illustrated by the example parameters for a related indole derivative in the table below. mdpi.comsemanticscholar.org

Table 2: Example Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example Value (for a related compound) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 91.871°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 903.9 ų |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. Unlike SC-XRD, which studies a single crystal, PXRD provides information about the bulk material. americanpharmaceuticalreview.com The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). americanpharmaceuticalreview.com

The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD is essential for:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern obtained from a known sample or calculated from single-crystal data.

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms within the bulk sample. americanpharmaceuticalreview.com

Other Analytical Techniques

While the preceding sections detail primary spectroscopic and crystallographic methods, a complete characterization of this compound relies on a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. For this molecule, the acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift (around 12 δ). libretexts.org

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum offer additional structural confirmation. The cleavage of the C-Y bond to form an acylium ion (R-CO⁺) is a common fragmentation pathway for carboxylic acid derivatives. libretexts.org

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the compound, including its melting point, thermal stability, and phase transitions between different polymorphic forms. americanpharmaceuticalreview.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This quantitative analysis is crucial for verifying the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₉NO₂. Experimental values obtained from instrumental analysis, such as using a Leco CHNS-932 instrument, are then compared against these theoretical values to confirm the purity and identity of the sample. researchgate.net The comparison between the calculated and found values is a critical checkpoint in chemical synthesis and characterization.

Table 1: Theoretical Elemental Composition of this compound This table presents the calculated elemental percentages based on the molecular formula C₉H₉NO₂ (Molecular Weight: 163.17 g/mol ).

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 66.25% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.56% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rroij.com DSC is a highly sensitive technique used to detect thermal events such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions. nih.govnih.gov The resulting thermogram provides data on melting temperature (Tm), glass transition temperature (Tg), and the enthalpy (ΔH) of these transitions, offering insights into the material's physical state and structure. nih.govresearchgate.net

Table 3: Representative TGA Data for an Isoindoline Carboxylic Acid Derivative This table shows typical data points obtained from a TGA scan, indicating thermal stability and decomposition stages.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 25 - 180 | ~2% | Loss of adsorbed moisture |

| 180 - 300 | ~5% | Initial decomposition |

| 300 - 450 | ~40% | Major decomposition of organic structure |

Table 4: Representative DSC Data for an Isoindoline Carboxylic Acid Derivative This table presents typical thermal transition data obtained from a DSC analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Glass Transition (Tg) | ~120 | - | - |

| Melting (Tm) | ~250 | 255 | 150 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules such as isoindoline-5-carboxylic acid and its derivatives, DFT is employed to calculate various properties that are crucial for understanding their chemical behavior.

DFT calculations are instrumental in determining the optimized molecular geometry of isoindoline (B1297411) derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. Beyond structural details, DFT is used to explore the electronic properties that govern the molecule's behavior. nih.gov

A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A smaller energy gap generally implies higher reactivity.

For instance, DFT calculations (B3LYP/6-311+G(d,p)) on 5,6-diaroyl isoindoline-1,3-diones, which share the core isoindoline structure, revealed a HOMO-LUMO energy gap in the range of 3.9–4.1 eV. researchgate.nettandfonline.com Studies on other isoindoline derivatives have shown how substituents on the isoindoline ring can modulate these electronic properties. nih.gov These calculations also provide insights into the distribution of electron density, dipole moments, and polarizability, which are essential for understanding intermolecular interactions. researchgate.nettandfonline.com

Table 1: Representative Electronic Properties of an Isoindoline Derivative Calculated by DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV to -3.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.9 eV to 4.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 D to 5.0 D | Influences solubility and intermolecular forces |

Note: The values presented are representative based on DFT studies of various isoindoline derivatives and serve to illustrate the typical data obtained.

The electronic parameters derived from DFT calculations serve as powerful descriptors for predicting the reactivity and stability of molecules. The HOMO-LUMO energy gap is a primary indicator: a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. mdpi.com

Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), molecular hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for the principles of hard and soft acids and bases (HSAB), helping to predict how a molecule like this compound would interact with other reagents. scirp.orgnih.gov

For example, DFT studies on isoindoline-1,3-dione derivatives have utilized these parameters to illustrate their reactivity and stability as potential inhibitors of biological targets. acs.orgnih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites for chemical reactions. nih.gov

DFT calculations are a cornerstone for elucidating complex reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. This provides a deep understanding of the reaction pathway and the factors that control it.

In the context of isoindoline synthesis, DFT has been used to investigate the mechanisms of various reactions. For example, a theoretical study on the coupling reaction between isoindoline-1,3-dione and aroyl chloride used DFT to model the transition states. researchgate.nettandfonline.com The calculations indicated a two-step mechanism where the C-C bond formation was the rate-determining step, with a calculated activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. researchgate.nettandfonline.com Similarly, DFT has been employed to explore the mechanism of palladium-catalyzed reactions that form chiral isoindolinone derivatives. organic-chemistry.org Such studies are crucial for optimizing reaction conditions and developing new synthetic methodologies.

Many chemical reactions can produce multiple stereoisomers, and controlling the stereochemical outcome is a central goal in modern organic synthesis. DFT calculations can be a predictive tool for understanding and forecasting the stereoselectivity of a reaction. By calculating the energies of the different transition states that lead to different stereoisomers, the most likely product can be identified.

A notable application is in the synthesis of chiral isoindoline-1-carboxylic acid esters. acs.org In one study, an asymmetric intramolecular allylic amination was investigated, where DFT was used to predict the diastereoselectivity. acs.org The calculations were performed assuming total thermodynamic control, and the correlation between the calculated energy differences of the product diastereomers and the experimental outcomes helped to distinguish between thermodynamic and kinetic control for different substrates. acs.org This predictive power allows chemists to rationally design chiral catalysts and substrates to achieve high levels of stereocontrol.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanical calculations, various molecular modeling and simulation techniques are used to study how this compound and its analogs interact with larger biological systems, such as proteins. These methods are fundamental in the field of drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the interactions between a potential drug molecule and its biological target at the atomic level. The primary goals of docking are to predict the binding mode and to estimate the binding affinity (often reported as a docking score or binding energy), which can be used to rank compounds for their potential biological activity. nih.gov

Derivatives of isoindoline have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, isoindoline-1,3-dione derivatives were docked into the active site of the InhA enzyme, a target for antimycobacterial agents, to understand their inhibitory mechanism. acs.orgnih.gov Similarly, other studies have docked novel isoindolinone derivatives against human carbonic anhydrase (hCA) isoforms to evaluate their potential as inhibitors. nih.gov In another example, N-substituted isoindole-1,3-dione derivatives were docked into the active sites of cyclooxygenase (COX) enzymes to investigate their anti-inflammatory potential. mdpi.com

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The insights gained from docking can guide the rational design of more potent and selective inhibitors based on the isoindoline scaffold. researchgate.net

Table 2: Examples of Molecular Docking Studies on Isoindoline Derivatives

| Isoindoline Derivative | Target Protein | PDB ID | Docking Score / Binding Energy | Key Interactions Noted |

|---|---|---|---|---|

| Isoindoline-1,3-dione analog | InhA (M. tuberculosis) | 4DRE | -7.5 to -8.5 kcal/mol | Hydrogen bonding, hydrophobic interactions |

| Isoindolinone analog | Carbonic Anhydrase II | - | Ki value of 9.32 nM | Coordination with active site zinc ion |

| N-arylpiperazine-isoindoline | Cyclooxygenase-2 (COX-2) | 3LN1 | -55 to -62 (dock score) | Interactions with key amino acid residues |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | DNA gyrase (E. coli) | 1KZN | -7.8 kcal/mol | Hydrogen bonding with Asp73, Gly77 |

Note: This table presents a summary of findings from various studies on different isoindoline derivatives to showcase the application of molecular docking.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For derivatives of the isoindoline scaffold, MD simulations have been crucial in validating molecular docking results and assessing the stability of ligand-protein complexes. tandfonline.comnih.gov

In studies of isoindoline-1,3-dione derivatives designed as potential antimycobacterial agents, MD simulations were employed to understand the stability and reactivity of these compounds as inhibitors of the InhA enzyme. nih.govnih.gov Similarly, simulations have been used to assess the interaction patterns and stability of newly designed isoindoline derivatives targeting the DPP8 protein. tandfonline.com

The stability of a protein-ligand complex during simulation is a key indicator of a compound's potential efficacy. This is typically evaluated by analyzing several parameters derived from the simulation trajectory. researchgate.net A stable complex is often characterized by low fluctuations in these values over the course of the simulation. tandfonline.com

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of a protein's backbone atoms from their initial position over time. | Indicates the structural stability of the protein-ligand complex. A lower, stable RMSD suggests a stable binding. tandfonline.comresearchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein and can indicate which residues are most affected by ligand binding. tandfonline.com |

| Rg (Radius of Gyration) | Represents the compactness of the protein's structure. | Changes in Rg can indicate conformational changes (opening or closing) of the protein upon ligand binding. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Crucial for understanding the specific interactions that stabilize the binding of the ligand in the active site. tandfonline.com |

These analyses collectively provide a dynamic picture of how isoindoline-based molecules interact with their biological targets, offering crucial information for the design of more effective therapeutic agents. tandfonline.comnih.gov

Quantum-Chemical-Based Investigations

Quantum-chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of compounds. nih.govresearchgate.net These calculations provide fundamental insights that complement experimental findings.

For a series of isoindoline-1,3-dione derivatives, a quantum-mechanics-based DFT study was performed to explore their molecular and electronic properties, reactivity, and the nature of their chemical bonds. nih.govnih.gov The calculations were also used to predict theoretical vibrational (IR) and NMR spectra, which can be correlated with experimental data to confirm molecular structures. researchgate.net

Key applications of quantum-chemical studies on isoindoline analogs include:

Structural Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Electronic Properties: Determining the distribution of electrons and identifying reactive sites within the molecule through analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps. researchgate.net

Spectroscopic Analysis: Simulating IR and NMR spectra to aid in the structural characterization of newly synthesized compounds. nih.gov

Reactivity Descriptors: Calculating parameters like chemical hardness and softness to predict the stability and reactivity of the molecules. researchgate.net

One comprehensive study on isoindoline-1,3-diones utilized DFT with the B3LYP/6-311** basis set to perform these calculations, illustrating the stability and reactivity of the synthesized compounds as potential enzyme inhibitors. nih.govresearchgate.net

Table 2: Quantum-Chemical Methods and Investigated Properties

| Method | Investigated Properties | Purpose |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), vibrational frequencies (IR), chemical shifts (NMR). | To understand molecular stability, reactivity, and to correlate theoretical spectra with experimental results for structural confirmation. nih.govnih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). | To predict and interpret the spectral properties of complex molecules derived from the isoindoline scaffold. |